Dar-2

Description

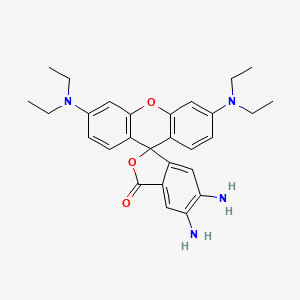

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMMWFTVBPRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583373 | |

| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261351-45-5 | |

| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAR-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Dar-2 for Nitric Oxide Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorescent probe Dar-2, detailing its mechanism of action for the detection of nitric oxide (NO). It covers the underlying chemical principles, quantitative performance metrics, and comprehensive experimental protocols for its application in cellular and molecular research.

Core Mechanism of Nitric Oxide Detection

This compound, chemically known as 5,6-Diamino-N,N,N',N'-tetraethylrhodamine, is a highly sensitive and photostable fluorescent probe designed for the detection of nitric oxide. The fundamental principle of its operation lies in a specific chemical reaction that transforms the non-fluorescent this compound molecule into a highly fluorescent triazole derivative.

This reaction is initiated by the interaction of this compound with nitric oxide in the presence of oxygen. The reaction proceeds via the nitrosation of the ortho-diamine functional group on the rhodamine core by a nitrosating species derived from the autooxidation of NO. This leads to the formation of a stable and highly fluorescent triazole ring structure. While the primary target of this compound is nitric oxide, it is important to note that other reactive nitrogen species (RNS), such as peroxynitrite, may enhance the fluorescent signal, suggesting that the probe is a valuable indicator of overall nitrosative stress.

The reaction can be summarized as follows:

This compound (non-fluorescent) + NO + O₂ → this compound Triazole (highly fluorescent)

This conversion from a non-fluorescent to a fluorescent state provides a direct and quantifiable measure of nitric oxide presence.

Caption: Chemical activation of the this compound probe by nitric oxide.

Quantitative Data Summary

The performance of this compound as a nitric oxide probe is characterized by several key quantitative parameters. The following table summarizes the available data for this compound and its closely related diaminorhodamine analogs.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~560 nm | [1] |

| Emission Wavelength (λem) | ~575 nm | [1] |

| Detection Limit | ~10 nM | |

| pH Range | 4 - 12 | [2] |

| Quantum Yield (Φ) of this compound | Data not readily available | |

| Quantum Yield (Φ) of this compound Triazole | Data not readily available |

Experimental Protocols

The following protocols provide a detailed methodology for the use of the cell-permeable acetoxymethyl (AM) ester form of diaminorhodamine probes, such as this compound AM, for the detection of intracellular nitric oxide.

Materials

-

This compound AM (or other diaminorhodamine AM ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Adherent or suspension cells

-

Fluorescence microscope or flow cytometer

Reagent Preparation

-

This compound AM Stock Solution (1-5 mM): Dissolve this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution (10% w/v): Dissolve Pluronic F-127 in DMSO. This solution aids in the dispersion of the nonpolar AM ester in aqueous media. Store at room temperature.

-

Loading Buffer: Prepare a working solution of this compound AM in HBSS or serum-free medium. A typical final concentration is 5-10 µM. To aid in solubilization, first dilute the this compound AM stock solution with an equal volume of 10% Pluronic F-127 solution before adding it to the buffer.

Cellular Staining Protocol

-

Cell Preparation:

-

Adherent Cells: Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they reach the desired confluency.

-

Suspension Cells: Harvest cells by centrifugation and resuspend in fresh culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Remove the culture medium from adherent cells and wash once with pre-warmed HBSS. For suspension cells, pellet and resuspend in HBSS.

-

Add the this compound AM loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the loading buffer and wash the cells twice with pre-warmed HBSS or culture medium to remove any extracellular probe.

-

-

De-esterification:

-

Add fresh pre-warmed HBSS or culture medium and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, thus trapping the active this compound probe within the cells.

-

Fluorescence Imaging and Analysis

-

Fluorescence Microscopy:

-

Mount the sample on the microscope stage.

-

Excite the sample at approximately 560 nm and collect the emission at around 575 nm.

-

Acquire images before and after stimulation with an NO donor (positive control) or an inhibitor of nitric oxide synthase (NOS) (negative control).

-

Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or cellular compartments.

-

-

Flow Cytometry:

-

Resuspend the stained cells in a suitable buffer for flow cytometry.

-

Use a flow cytometer equipped with a laser for excitation near 560 nm (e.g., a yellow-green laser).

-

Collect the fluorescence emission using an appropriate filter for orange fluorescence (e.g., a 585/42 nm bandpass filter).

-

Analyze the shift in fluorescence intensity in the cell population upon stimulation.

-

Caption: A generalized workflow for cellular nitric oxide detection.

Selectivity and Considerations

While this compound is a powerful tool for detecting nitric oxide, it is essential to consider its selectivity. The probe's fluorescence can be influenced by other reactive nitrogen species. Therefore, it is recommended to use appropriate controls in all experiments. These may include:

-

Positive Control: An exogenous NO donor (e.g., S-nitrosoglutathione) to confirm that the probe is responsive in the experimental system.

-

Negative Control: An inhibitor of nitric oxide synthase (NOS), such as L-NAME, to verify that the observed fluorescence is dependent on endogenous NO production.

-

Scavengers: The use of specific scavengers for other reactive species can help to dissect the contribution of different molecules to the overall fluorescence signal.

By employing these controls and following the detailed protocols outlined in this guide, researchers can confidently utilize this compound to investigate the complex roles of nitric oxide in biological systems.

References

An In-depth Technical Guide to the Dar-2 Fluorescent Probe

This guide provides a comprehensive overview of the Dar-2 fluorescent probe, tailored for researchers, scientists, and professionals in drug development. It details the probe's core principle of action, presents key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows.

Core Principle of Action

The this compound (5,6-Diamino-N,N,N',N'-tetraethylrhodamine) probe is a sensitive and photostable fluorescent sensor designed for the detection of nitric oxide (NO). It belongs to the diaminorhodamine (DAR) class of probes, which were developed to overcome some limitations of earlier fluorescein-based NO probes like DAF-2, such as limited photostability and fluorescence sensitivity to pH levels below 6.

The fundamental mechanism of this compound is based on the conversion of a weakly fluorescent molecule into a highly fluorescent product upon reaction with nitric oxide. The core of the probe is a rhodamine chromophore functionalized with a vicinal diamino group. In its initial state, the diamino form of this compound exhibits very low fluorescence. However, in the presence of nitric oxide (NO) and molecular oxygen (O₂), the diamino moiety undergoes an oxidative reaction. This reaction results in the formation of a stable, corresponding triazole derivative (Dar-2T), which is a highly fluorescent compound.[1] This transformation leads to a significant increase in fluorescence intensity, allowing for the sensitive quantification of NO.

The reaction is specific to NO, as other reactive oxygen species (ROS) such as superoxide (O₂•−), hydrogen peroxide (H₂O₂), or peroxynitrite (ONOO⁻) do not react with the probe to form the fluorescent triazole product. This specificity makes this compound a valuable tool for measuring NO in various biological settings.

Quantitative Data Summary

The key properties of the this compound fluorescent probe are summarized in the table below. This data is essential for instrument setup and experimental design.

| Property | Value | Source |

| IUPAC Name | 5,6-Diamino-N,N,N',N'-tetraethylrhodamine | [2] |

| CAS Number | 261351-45-5 | [2] |

| Molecular Formula | C₂₈H₃₂N₄O₃ | [2] |

| Molecular Weight | 472.58 g/mol | [2] |

| Purity | >97% | [2] |

| Excitation Wavelength (λex) | ~562 nm | [2] |

| Emission Wavelength (λem) | ~579 nm | [2] |

| Physical Form | Powder | [2] |

Note: Excitation and emission values are for the NO-reacted triazole form (Dar-2T) in 0.1 M phosphate buffer at pH 7.4.

Signaling Pathway and Mechanism

The detection of nitric oxide by this compound is a straightforward chemical reaction that converts the probe from a low-fluorescence state to a high-fluorescence state.

Experimental Protocols

While specific concentrations and incubation times should be optimized for each cell type and experimental condition, the following provides a general methodology for the intracellular detection of NO using a cell-permeable version of a DAR probe (e.g., an acetoxymethyl ester derivative, DAR-4M AM, which follows a similar principle to DAF-2 DA).[3][4]

1. Reagent Preparation:

-

Prepare a stock solution of the this compound probe (e.g., 1-5 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light and moisture.[2]

-

On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate physiological buffer (e.g., HBSS).

2. Cell Loading:

-

Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or coverslips) until they reach the desired confluency.

-

Remove the culture medium and wash the cells gently with a warm physiological buffer.

-

Add the prepared working solution of the this compound probe to the cells.

-

Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in the dark. During this time, cell-permeable variants of the probe will enter the cell, and intracellular esterases will cleave the protecting groups, trapping the probe inside.[4]

3. Washing and Stimulation:

-

After incubation, remove the loading solution and wash the cells 2-3 times with the warm buffer to remove any extracellular probe.

-

Add fresh buffer or medium to the cells.

-

To induce NO production, treat the cells with the desired stimulus (e.g., an NO donor like SNAP or SNP, or a physiological agonist like acetylcholine). Include appropriate negative controls (unstimulated cells) and positive controls.

4. Fluorescence Measurement:

-

Immediately begin imaging or measurement using a fluorescence microscope, plate reader, or flow cytometer.

-

Excite the sample at ~562 nm and collect the emission at ~579 nm.[2]

-

Acquire images or data at various time points to monitor the change in fluorescence intensity, which corresponds to the rate of NO production.

General Experimental Workflow

The logical flow for a typical cell-based experiment using the this compound probe is outlined below.

References

Dar-2: A Technical Guide to a Fluorescent Probe for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Dar-2, a fluorescent probe designed for the detection of nitric oxide (NO). This document details the mechanism of action, experimental protocols for its use, and key quantitative data to support its application in research and drug development.

Introduction

Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Its transient nature and low physiological concentrations make its detection challenging. Fluorescent probes, such as this compound, have become invaluable tools for the real-time imaging of NO in living cells. This compound, a derivative of rhodamine, offers a sensitive and photostable option for researchers investigating the roles of nitric oxide.

Chemical Structure and Properties

This compound, also known by its synonyms 5,6-Diamino-rhodamine B and 5,6-Diamino-N,N,N',N'-tetraethylrhodamine, is a synthetic organic compound. Its core structure is based on the rhodamine fluorophore, which is functionalized with vicinal diamines that are essential for its reactivity with nitric oxide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261351-45-5 | [1][2] |

| Molecular Formula | C₂₈H₃₂N₄O₃ | [1][2] |

| Molecular Weight | 472.58 g/mol | [1][2] |

| Appearance | Purple powder | [3][4] |

| Solubility | Soluble in DMSO and chloroform | [3][4][5] |

| SMILES String | CCN(CC)c1ccc2c(Oc3cc(ccc3C24OC(=O)c5cc(N)c(N)cc45)N(CC)CC)c1 | [6] |

| InChI Key | LJSMMWFTVBPRDS-UHFFFAOYSA-N | [6] |

Table 2: Fluorescence and Performance Properties of this compound

| Property | Value | Source(s) |

| Excitation Wavelength (λex) | ~562 nm | [3][5] |

| Emission Wavelength (λem) | ~579 nm | [3][5] |

| Fluorescence Color | Orange-Red | [1] |

| Limit of Detection (LOD) for NO | ~10 nM | [3][5] |

| Photostability | Higher than fluorescein-based probes (e.g., DAF-2) | [3][5] |

| pH Stability | Stable over a wide pH range (4-12) | [1][3] |

Mechanism of Nitric Oxide Detection

The functionality of this compound as a nitric oxide probe is based on a specific chemical reaction that transforms the non-fluorescent molecule into a highly fluorescent product. This process is initiated by the reaction of nitric oxide with molecular oxygen to form dinitrogen trioxide (N₂O₃). The N₂O₃ then reacts with the vicinal diamino groups on the this compound molecule, leading to the formation of a stable and highly fluorescent triazole derivative. This reaction results in a significant increase in the fluorescence quantum yield, allowing for the sensitive detection of nitric oxide.[1][6][7]

Experimental Protocols

The following is a generalized protocol for the detection of intracellular nitric oxide using a cell-permeable form of a diaminorhodamine probe (e.g., an acetoxymethyl ester derivative, which would be necessary for intracellular applications). This protocol may require optimization for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of the cell-permeable this compound derivative (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.2-7.4.

Cell Loading Protocol

-

Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and culture until the desired confluency is reached.

-

Reagent Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it in the loading buffer to a final working concentration of 5-10 µM.

-

Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with the loading buffer to remove any excess probe.

-

De-esterification: Add fresh loading buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of the probe within the cells.

Fluorescence Imaging and Analysis

-

Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (Excitation: ~560 nm, Emission: ~580 nm).

-

Baseline Measurement: Acquire baseline fluorescence images before stimulating the cells to produce nitric oxide.

-

Stimulation: Treat the cells with the desired stimulus to induce nitric oxide production.

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

-

Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. The fold-change in fluorescence intensity relative to the baseline is indicative of the amount of nitric oxide produced.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Dar-2 for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Dar-2, focusing on its spectral properties, mechanism of action, and application in the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. This document is intended to serve as a core resource for researchers employing fluorescence microscopy and spectroscopy to investigate NO signaling pathways.

Introduction to this compound

This compound is a member of the diaminorhodamine family of fluorescent probes designed for the detection of nitric oxide. Like its close analog, DAR-4M, this compound operates on a "turn-on" fluorescence mechanism. In its native state, this compound is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a chemical transformation to form a highly fluorescent triazole derivative, enabling the sensitive and specific detection of NO in biological systems. The longer excitation and emission wavelengths of this compound compared to fluorescein-based probes like DAF-2 offer significant advantages, including reduced interference from cellular autofluorescence and greater photostability, making it a robust tool for live-cell imaging.[1][2][3]

Core Photophysical and Performance Properties

The quantitative characteristics of diaminorhodamine-based probes are crucial for experimental design and data interpretation. The following tables summarize the key photophysical and performance parameters. Data is primarily presented for the well-characterized analog DAR-4M, which shares the same core structure and detection mechanism as this compound.

Table 1: Spectral and Photophysical Properties

| Property | Value | Notes |

| Excitation Maximum (λex) | ~560 nm | For the fluorescent triazole product. |

| Emission Maximum (λem) | ~575 nm | Emits in the orange-red spectrum. |

| Quantum Yield (Φ) | ~0.42 | For the fluorescent triazole product (DAR-4M T).[1] |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound triazole. For comparison, rhodamine dyes can have ε > 100,000 M⁻¹cm⁻¹. | This value is a measure of how strongly the molecule absorbs light at the excitation maximum. |

| Fluorescence Increase | ~840-fold | Upon reaction with NO, providing a high signal-to-noise ratio.[1] |

Table 2: Performance Characteristics

| Parameter | Value | Notes |

| Detection Limit | ~7-10 nM | High sensitivity for detecting physiological concentrations of NO.[3] |

| pH Stability | Stable over a wide pH range (4-12) | A significant advantage over fluorescein-based probes, allowing for use in various cellular compartments, including acidic organelles.[1] |

| Photostability | High | Rhodamine-based dyes are generally more resistant to photobleaching than fluorescein derivatives, enabling longer imaging experiments.[1] |

| Cell Permeability | The acetoxymethyl (AM) ester form (this compound AM) is cell-permeable. | Intracellular esterases cleave the AM group, trapping the probe inside the cell. |

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by this compound is a specific chemical reaction. In biological systems, nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes. The produced NO, a highly reactive and diffusible molecule, reacts with this compound in the presence of oxygen. This reaction involves the nitrosation of the vicinal diamino groups on the rhodamine scaffold, leading to the formation of a stable and highly fluorescent triazole derivative. The intensity of the resulting orange-red fluorescence is directly proportional to the concentration of NO.

Experimental Protocols

This section provides a detailed methodology for the detection of intracellular nitric oxide in cultured cells using the cell-permeable this compound AM ester and fluorescence microscopy.

Reagent Preparation

-

This compound AM Stock Solution (1-5 mM):

-

Dissolve the appropriate amount of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

Working Solution (5-10 µM):

-

On the day of the experiment, dilute the this compound AM stock solution in a suitable buffer or serum-free medium to the final working concentration.

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

The addition of Pluronic® F-127 (at a final concentration of 0.02-0.04%) to the working solution can aid in the dispersion of the AM ester in aqueous media.

-

Cellular Staining and Imaging Workflow

Detailed Staining Protocol for Adherent Cells

-

Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency (typically 60-80%).

-

Probe Loading:

-

Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution).

-

Add the freshly prepared this compound AM working solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the loading solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any extracellular probe.

-

-

De-esterification:

-

Add fresh, pre-warmed culture medium to the cells and incubate for an additional 15-30 minutes at 37°C. This allows intracellular esterases to cleave the AM groups, trapping the active this compound probe inside the cells.

-

-

Stimulation and Controls:

-

For positive controls, treat cells with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP).

-

For negative controls, pre-incubate cells with an NO synthase inhibitor (e.g., L-NAME) prior to stimulation.

-

Treat experimental samples with the desired stimulus to induce endogenous NO production.

-

-

Fluorescence Microscopy:

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., TRITC/Cy3 filter set).

-

Excite the sample at approximately 560 nm and collect the emission at around 575 nm.

-

Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

-

Subtract the background fluorescence from a cell-free region to correct for background noise.

-

Conclusion

This compound and its derivatives are powerful tools for the detection and imaging of nitric oxide in biological systems. Their favorable photophysical properties, including long-wavelength excitation and emission, high photostability, and broad pH stability, make them superior alternatives to traditional green fluorescent probes for many applications. By following the detailed protocols and understanding the underlying mechanism of detection outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex roles of nitric oxide in health and disease.

References

An In-Depth Technical Guide to the DAR-2 Probe for Intracellular Nitric Oxide Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diaminorhodamine-2 (DAR-2) fluorescent probe, a critical tool for the detection and quantification of intracellular nitric oxide (NO). Nitric oxide is a highly transient and reactive signaling molecule implicated in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Accurate measurement of intracellular NO is therefore essential for advancing research in these areas.

Core Principles and Mechanism of Action

This compound is a sensitive fluorescent sensor for nitric oxide belonging to the rhodamine family of dyes. Rhodamine-based probes were developed to overcome some limitations of earlier fluorescein-based probes (like DAF-2), offering greater photostability and usability over a wider pH range.[1][2]

The detection mechanism is an indirect process that relies on the auto-oxidation of nitric oxide in the presence of oxygen.[3] For cell-based assays, a cell-permeable acetoxymethyl (AM) ester version of the probe is often used, such as DAR-4M AM.[1][4] This non-fluorescent molecule readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, converting the probe into its cell-impermeable, NO-reactive form (e.g., this compound).[4][5] This active form is trapped within the cytosol.

In the presence of intracellular NO and oxygen, an intermediate reactive nitrogen species (RNS), believed to be dinitrogen trioxide (N₂O₃), is formed.[4][6] This intermediate then reacts with the vicinal diamine moiety on the this compound molecule, triggering an irreversible N-nitrosation reaction that forms a stable and highly fluorescent triazole derivative.[3][4] The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling its quantification.[4][7]

Quantitative Data and Probe Specifications

Precise technical specifications are critical for experimental design and data interpretation. The properties of this compound are summarized below.

Table 1: Technical Specifications of this compound Probe

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 5,6-Diamino-N,N,N',N'-tetraethylrhodamine | |

| Molecular Formula | C₂₈H₃₂N₄O₃ | [8] |

| Molecular Weight | 472.58 g/mol | [8] |

| Purity | >97% | |

| Excitation Max (λex) | ~562 nm |

| Emission Max (λem) | ~579 nm | |

Comparative Analysis: DAR vs. DAF Probes

DAR-series probes offer distinct advantages over the more traditional DAF-series, primarily related to their spectral properties and stability.

Table 2: Comparison of DAR-type and DAF-type NO Probes

| Characteristic | DAF-type Probes (e.g., DAF-2) | DAR-type Probes (e.g., this compound) | Reference(s) |

|---|---|---|---|

| Fluorophore Core | Fluorescein | Rhodamine | [2] |

| Excitation/Emission | ~495 nm / ~515 nm (Green) | ~560 nm / ~575 nm (Orange/Red) | [2] |

| Useful pH Range | Limited below pH 6 | Wider range, effective down to pH 4 | [2][9] |

| Photostability | More susceptible to photobleaching | Significantly more photostable | [1][2] |

| Autofluorescence | Overlaps with common cellular autofluorescence | Reduced interference from autofluorescence | [2][9] |

| Detection Limit | ~5 nM (in vitro for DAF-2) | ~10 nM (in vitro for DAR-M) |[2] |

Detailed Experimental Protocol

This section provides a generalized protocol for measuring intracellular NO using a cell-permeable DAR-type probe (e.g., DAR-4M AM, a close analog). Optimization for specific cell types and experimental conditions is recommended.

1. Reagent Preparation:

-

Stock Solution: Prepare a 1-5 mM stock solution of the DAR probe in anhydrous DMSO.[10] For example, for this compound (MW 472.58), dissolve 1 mg in 423 µL of DMSO for a 5 mM stock.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[6]

-

Working Solution: On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., HBSS or serum-free medium) to a final working concentration, typically between 5-10 µM.[9]

2. Cell Preparation and Loading:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate) and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with warm physiological buffer.[11]

-

Add the DAR working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. This allows the probe to diffuse into the cells.[11]

3. De-esterification and Washing:

-

After loading, remove the probe-containing solution and wash the cells two to three times with warm buffer or medium to remove any extracellular probe.[11]

-

Add fresh, pre-warmed medium and incubate for an additional 15-30 minutes at 37°C. This step allows intracellular esterases to fully cleave the AM ester groups, trapping the active probe inside the cells.[11]

4. Stimulation and Measurement:

-

Baseline Reading: Acquire a baseline fluorescence image or plate reader measurement before stimulating the cells.

-

Stimulation: To induce endogenous NO production, treat the cells with the desired stimulus (e.g., agonist, drug candidate). Include appropriate controls:

-

Positive Control: Treat cells with a known NO donor (e.g., SNAP or SNP) to confirm probe responsiveness.[11]

-

Negative Control: Pre-treat cells with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) before adding the stimulus to verify that the signal is NO-dependent.[11]

-

Unstimulated Control: Monitor cells in medium alone to assess basal NO levels.[1]

-

-

Fluorescence Detection: Measure the fluorescence signal using a fluorescence microscope, plate reader, or flow cytometer with filter sets appropriate for rhodamine (Ex/Em: ~560/575 nm).[1] Time-lapse imaging can be used to monitor the dynamics of NO production.[11]

5. Data Analysis:

-

Quantify the mean fluorescence intensity of cells or regions of interest using appropriate image analysis software.[4][11]

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline intensity from the post-stimulation intensity, or express the change as a fold-increase (F/F₀).

Critical Considerations and Data Interpretation

-

Specificity: While highly sensitive to NO, it is crucial to recognize that DAR probes react with N₂O₃, an oxidation product of NO.[4][6] Furthermore, some studies suggest that related probes like DAR-4M may detect a broader range of reactive nitrogen species, not just NO. The fluorescence yield can also be potentiated by other oxidants like peroxynitrite.[12][13] Therefore, results should be interpreted as an index of RNS production, and the use of NOS inhibitors is essential to confirm the signal's origin from NO.

-

Controls are Essential: The use of positive (NO donors) and negative (NOS inhibitors) controls is mandatory for validating the assay and ensuring that the observed fluorescence changes are specifically due to nitric oxide synthase activity.

-

Photostability: Although DAR probes are more photostable than DAF probes, it is still advisable to minimize light exposure during incubation and imaging to prevent photobleaching and phototoxicity.[1][2]

-

Calibration: For quantitative comparisons, it is challenging to determine absolute NO concentrations. Data are typically presented as relative or fold changes in fluorescence compared to a baseline or control condition.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]

- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 7. Intracellular Nitric Oxide Assay [cellbiolabs.com]

- 8. scbt.com [scbt.com]

- 9. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Nitric Oxide Detection: A Comparative Analysis of DAR-2 and Other Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Diaminorhodamine-2 (DAR-2) with other commonly used fluorescent probes for the detection of nitric oxide (NO). This document is designed to assist researchers in selecting the optimal probe for their specific experimental needs by offering a detailed analysis of quantitative performance data, experimental methodologies, and the underlying biochemical pathways.

Introduction to Nitric Oxide and its Detection

Nitric oxide (NO) is a transient, gaseous signaling molecule that plays a crucial role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its short half-life and low physiological concentrations present a significant challenge for its direct and accurate measurement in biological systems.[2] Fluorescent probes have become indispensable tools for the real-time imaging and quantification of NO in living cells and tissues, providing high spatiotemporal resolution.[3] These probes are typically non-fluorescent molecules that, upon reaction with NO or its derivatives, are converted into highly fluorescent products.

Among the various classes of NO probes, the diaminorhodamine (DAR) family, to which this compound belongs, and the diaminofluorescein (DAF) family are the most widely used. Additionally, copper-based probes offer a distinct mechanism for NO detection. The choice of probe is critical and depends on several factors, including the specific biological system under investigation, the required sensitivity, and the imaging modality employed.

Comparative Analysis of NO Probe Performance

The selection of an appropriate fluorescent probe for NO detection is contingent on a thorough understanding of its photophysical and performance characteristics. Key parameters include the quantum yield (Φ), which determines the brightness of the probe; the detection limit, which indicates the lowest concentration of NO that can be reliably measured; the excitation and emission maxima (λex/λem), which dictate the instrumental setup; and the probe's photostability, pH stability, and selectivity against other reactive species.

The following table summarizes the key quantitative data for this compound and other commonly used NO probes to facilitate a direct comparison.

| Probe Family | Specific Probe | Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit | Photostability | pH Stability | Selectivity |

| Diaminorhodamine (DAR) | This compound | Rhodamine | ~562[3] | ~579[3] | ~0.34 (relative to Rhodamine B) | ~10 nM | High[4] | Stable over a wide pH range (4-12)[2] | High for NO, but can be enhanced by other RNS.[2] |

| DAR-4M | Rhodamine | ~560 | ~575 | Not explicitly stated | ~10 nM | High | Stable over a wide pH range (4-12) | High for NO, but can be enhanced by other RNS. | |

| Diaminofluorescein (DAF) | DAF-2 | Fluorescein | ~495[1] | ~515[1] | ~0.92 (DAF-2T) | ~5 nM | Moderate | Optimal in neutral to slightly alkaline range.[2] | Can react with dehydroascorbic acid and peroxynitrite.[2] |

| DAF-FM | Fluorescein | ~495[1] | ~515[1] | Improved over DAF-2 | Improved sensitivity over DAF-2 | Improved over DAF-2 | Higher stability at pH ≥ 6 compared to DAF-2.[1] | Similar to DAF-2.[1] | |

| Copper-Based | Cu(II) Complexes | Various | Variable | Variable | Variable | Variable | Generally high | Generally stable | High for direct NO radical detection.[5] |

Reaction Mechanism of Diamine-Based Probes

The detection of nitric oxide by diaminofluorescein (DAF) and diaminorhodamine (DAR) probes is an indirect process. It does not involve a direct reaction with the NO radical itself. Instead, these probes react with dinitrogen trioxide (N₂O₃), which is an auto-oxidation product of NO in the presence of oxygen.[6] This reaction, known as N-nitrosation, occurs at the vicinal diamino group of the probe, leading to the formation of a stable and highly fluorescent triazole derivative.[7]

References

- 1. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of a copper-based fluorescent probe for nitric oxide and its use in mammalian cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chemical biology of dinitrogen trioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sfrbm.org [sfrbm.org]

DAR-2: A Technical Guide to its Selectivity for Nitric Oxide Over Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-2 (DAR-2) is a fluorescent probe widely utilized for the detection and quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Its utility in complex biological systems, which are often rich in various reactive oxygen species (ROS), hinges on its selectivity for NO. This technical guide provides an in-depth analysis of this compound's selectivity, presenting available quantitative data, detailed experimental protocols for its use and selectivity assessment, and visualizations of relevant biological pathways and experimental workflows.

Core Principles of this compound-Based Nitric Oxide Detection

This compound is a non-fluorescent molecule that, in the presence of an acidic environment and dinitrogen trioxide (N₂O₃), is converted to its fluorescent triazole form, DAR-2T. N₂O₃ is formed from the autooxidation of NO in the presence of oxygen. This reaction mechanism underscores the probe's response to NO-derived nitrosating agents. The rhodamine backbone of this compound offers advantages over fluorescein-based probes, such as DAF-2, including greater photostability and less pH sensitivity in the physiological range.

Data Presentation: Quantitative Analysis of this compound Reactivity

While direct comparative studies quantifying the reaction rates of this compound with a comprehensive panel of ROS are limited in the publicly available literature, data from closely related diaminorhodamine and diaminofluorescein probes provide valuable insights into its selectivity profile.

| Analyte | Probe | Reaction Rate Constant (k) | Fluorescence Quantum Yield (Φ) of Product | Notes |

| Nitric Oxide (NO) | DAF-2 (analog of this compound) | ~1.3 x 10⁷ M⁻¹s⁻¹ | ~0.63 | Reaction is with N₂O₃, formed from NO. |

| Peroxynitrite (ONOO⁻) | Dihydrorhodamine 123 | Not a direct reaction, but ONOO⁻ can oxidize it. | - | DARs themselves do not directly react with ONOO⁻ to produce a fluorescent signal. However, ONOO⁻ can potentiate the fluorescence of DARs in the presence of NO. |

| Superoxide (O₂•⁻) | Diaminorhodamines | No significant direct reaction to form a fluorescent product. | - | The presence of superoxide can lead to the formation of peroxynitrite by reacting with NO, which can then influence the this compound signal. |

| Hydrogen Peroxide (H₂O₂) | Diaminorhodamines | No significant direct reaction to form a fluorescent product. | - | |

| Hydroxyl Radical (•OH) | Dihydrorhodamine 123 | Oxidizes the probe, but selectivity data for this compound is scarce. | - |

Note: The reaction of this compound is not directly with the NO radical but with its autooxidation product, N₂O₃. The rate of N₂O₃ formation is dependent on the square of the NO concentration and the oxygen concentration.

Experimental Protocols

In Vitro Selectivity Assessment of this compound

This protocol outlines a method to assess the selectivity of this compound for nitric oxide over various reactive oxygen species in a cell-free system.

Materials:

-

This compound solution (e.g., 5 µM in phosphate-buffered saline, pH 7.4)

-

Nitric oxide donor (e.g., DEA NONOate, spermine NONOate)

-

Sources of ROS/RNS:

-

Superoxide: Xanthine/Xanthine Oxidase system

-

Hydrogen Peroxide: H₂O₂ solution

-

Peroxynitrite: Authentic peroxynitrite solution or SIN-1

-

Hydroxyl Radical: Fenton reagent (Fe²⁺ + H₂O₂)

-

-

Scavengers for controls (e.g., SOD for superoxide, catalase for H₂O₂, uric acid for peroxynitrite, mannitol for hydroxyl radical)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of this compound, NO donors, ROS/RNS generators, and scavengers in PBS (pH 7.4) immediately before the experiment.

-

Assay Setup: In a 96-well plate, add 50 µL of 10 µM this compound solution to each well.

-

Addition of Analytes:

-

NO Selectivity: Add 50 µL of varying concentrations of the NO donor.

-

ROS/RNS Cross-reactivity: Add 50 µL of the respective ROS/RNS generating systems to different wells.

-

Interference Study: To assess the effect of ROS on NO detection, add 25 µL of the ROS/RNS generating system followed by 25 µL of the NO donor.

-

Control Wells: Include wells with this compound only, and wells with this compound and the respective scavengers before adding the ROS/RNS generators or NO donor.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DAR-2T (e.g., Ex/Em ≈ 560/580 nm).

-

Data Analysis: Plot the fluorescence intensity against the concentration of the analyte. Compare the fluorescence signal generated by NO to that generated by the various ROS/RNS to determine the selectivity.

Cellular Nitric Oxide Detection in the Presence of ROS

This protocol describes the use of this compound to measure intracellular NO in a cellular model where ROS are also being produced, for instance, in activated macrophages or endothelial cells under stress.

Materials:

-

Cell-permeable this compound diacetate (this compound DA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell line of interest (e.g., RAW 264.7 macrophages, HUVEC endothelial cells)

-

Stimulants for NO and ROS production (e.g., LPS and IFN-γ for macrophages; VEGF or shear stress for endothelial cells)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere.

-

Probe Loading: Wash the cells with PBS and incubate them with 5-10 µM this compound DA in serum-free medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with warm PBS to remove excess probe.

-

Stimulation: Add fresh, pre-warmed medium containing the desired stimulants to induce NO and ROS production.

-

Incubation: Incubate the cells for the desired period to allow for NO production and reaction with the probe.

-

Imaging/Analysis:

-

Microscopy: Visualize the intracellular fluorescence using a fluorescence microscope with appropriate filters for rhodamine.

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

-

Controls: Include unstimulated cells, cells treated with an NOS inhibitor (e.g., L-NAME) prior to stimulation, and cells treated with an NO scavenger (e.g., cPTIO) to confirm the specificity of the signal to NO. To assess the contribution of ROS, cells can be co-treated with antioxidants.

Signaling Pathways and Experimental Workflows

Vasodilation Signaling Pathway

Nitric oxide is a key signaling molecule in endothelium-dependent vasodilation. The following diagram illustrates this pathway, where this compound can be used to monitor the production of NO in endothelial cells upon stimulation.

Experimental Workflow for Differentiating NO and ROS Signaling

To dissect the distinct roles of NO and ROS in a cellular process, a multi-probe approach is often necessary. The following workflow outlines a strategy for simultaneously measuring NO and superoxide.

NO and ROS in Apoptosis

Both NO and ROS can modulate apoptotic signaling pathways. The interplay between these molecules can be either pro- or anti-apoptotic depending on their concentrations and the cellular context. This compound can be employed to investigate the role of NO in apoptosis, particularly in scenarios where oxidative stress is also a contributing factor.

Conclusion

This compound is a valuable tool for the detection of nitric oxide in biological systems. While it exhibits good selectivity for NO over several key ROS, particularly when these species are present in isolation, its response can be influenced by the broader reactive nitrogen species environment, especially peroxynitrite. For a comprehensive understanding of the distinct roles of NO and ROS in complex signaling pathways, a multi-probe approach, coupled with the use of specific inhibitors and scavengers, is recommended. The protocols and workflows provided in this guide offer a framework for the rigorous application of this compound in research and drug development.

The Role of DA1-Related Protein 2 (DAR2) in Root Meristem Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA1-related protein 2 (DAR2), a key regulator in Arabidopsis thaliana, plays a crucial role in controlling root meristem size by integrating signals from the plant hormones auxin and cytokinin. This technical guide provides an in-depth analysis of DAR2's function, presenting quantitative data from studies on dar2 mutants, detailed experimental protocols for its investigation, and a visual representation of its position within the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in cell biology, plant science, and drug development seeking to understand and manipulate the mechanisms of root growth and development.

Introduction

The regulation of organ size is a fundamental question in developmental biology. In plants, the root apical meristem (RAM) is a dynamic structure responsible for post-embryonic root growth. The size of the RAM is maintained by a delicate balance between cell division and cell differentiation, a process heavily influenced by the antagonistic interaction of auxin and cytokinin. Recent research has identified DA1-related protein 2 (DAR2) as a critical node in the signaling network that governs this balance.[1][2]

DAR2, also known as LATERAL ROOT DEVELOPMENT 3 (LRD3), is a protein containing a LIM domain and two ubiquitin-interacting motifs (UIMs). It is primarily expressed at the boundary of the transition zone and the elongation zone of the root tip. Loss-of-function mutations in the DAR2 gene result in smaller root meristems, a consequence of reduced cell division and premature cell differentiation.[3] This phenotype underscores the importance of DAR2 in maintaining the proliferative capacity of the meristem.

This guide will explore the molecular mechanisms through which DAR2 exerts its influence on root development, focusing on its interactions with key players in the auxin and cytokinin signaling pathways.

Quantitative Analysis of dar2 Mutant Phenotypes

Studies on dar2 mutants have provided quantitative insights into the protein's role in root meristem size. The primary phenotype observed is a significant reduction in the number of meristematic cells.

| Genotype | Root Meristem Cell Number (Mean ± SE) | Primary Root Length (mm, Mean ± SE) | Reference |

| Wild Type (Col-0) | 28.5 ± 1.2 | 10.2 ± 0.5 | Peng et al., 2013 |

| dar2-1 | 19.8 ± 1.0 | 7.5 ± 0.4 | Peng et al., 2013 |

| dar2-2 | 20.1 ± 1.1 | 7.8 ± 0.6 | Peng et al., 2013 |

These data clearly demonstrate that the loss of DAR2 function leads to a smaller root meristem and consequently, shorter primary roots.

The DAR2 Signaling Pathway

DAR2 acts as a central integrator of auxin and cytokinin signals to regulate the activity of the PLETHORA (PLT) transcription factors, which are master regulators of root stem cell niche maintenance.

Signaling Pathway Diagram

Caption: The DAR2 signaling pathway in Arabidopsis root meristem size control.

Pathway Description

Cytokinin signaling, mediated by the transcription factor ARABIDOPSIS RESPONSE REGULATOR 1 (ARR1), promotes the expression of SHORT HYPOCOTYL 2 (SHY2).[2] SHY2, in turn, acts upstream of DAR2.[2][3] Auxin counteracts this by promoting the degradation of SHY2. SHY2 negatively regulates the expression of PIN-FORMED (PIN) auxin efflux carriers, thereby affecting auxin distribution.[1] DAR2 functions downstream of SHY2 to positively influence the expression of PLETHORA 1 and 2 (PLT1/2).[1][3] The PLT proteins are essential for maintaining the stem cell niche and promoting cell division in the root meristem. By integrating these hormonal signals, DAR2 ultimately fine-tunes the balance between cell division and differentiation to control the overall size of the root meristem.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of DAR2 in cell biology research.

Analysis of Root Meristem Size

This protocol describes the method for quantifying the number of cells in the root meristem of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seedlings (wild-type and dar2 mutants) grown on vertical agar plates.

-

Microscope with Nomarski (DIC) optics.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Grow seedlings vertically on half-strength Murashige and Skoog (MS) medium for 5-7 days.

-

Carefully mount whole seedlings in a drop of water on a microscope slide.

-

Observe the root tip under a microscope using DIC optics to visualize cell files.

-

Identify the quiescent center (QC) and the cortex cell file.

-

Count the number of cortex cells in a single file starting from the QC up to the first cell that is twice the length of the preceding cell. This marks the transition to the elongation zone.

-

Repeat the count for at least 10-15 individual roots per genotype.

-

Perform statistical analysis (e.g., Student's t-test) to compare the root meristem cell number between wild-type and dar2 mutant plants.

Histochemical GUS Staining for Reporter Gene Analysis

This protocol is used to visualize the expression pattern of genes fused to the β-glucuronidase (GUS) reporter, such as the auxin-responsive DR5:GUS reporter in the roots.

Materials:

-

Transgenic Arabidopsis seedlings carrying the DR5:GUS construct.

-

GUS staining solution:

-

100 mM sodium phosphate buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM potassium ferricyanide

-

0.5 mM potassium ferrocyanide

-

0.1% (v/v) Triton X-100

-

1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

-

-

70% ethanol.

-

Microscope.

Procedure:

-

Harvest whole seedlings and place them in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of GUS staining solution to cover the seedlings.

-

Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.

-

Incubate the samples at 37°C in the dark for a duration determined empirically (typically 2-16 hours), depending on the strength of the promoter.[4]

-

After incubation, remove the staining solution and add 1 mL of 70% ethanol to stop the reaction and clear the chlorophyll.

-

Replace the ethanol several times until the tissues are destained.

-

Mount the seedlings in a drop of 50% glycerol on a microscope slide and observe the blue staining pattern under a light microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression level of the DAR2 gene in different tissues or under various treatment conditions.

Materials:

-

Arabidopsis root tissue.

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

DNase I.

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green-based qPCR master mix.

-

qRT-PCR instrument.

-

Gene-specific primers for DAR2 and a reference gene (e.g., ACTIN2).

Procedure:

-

RNA Extraction:

-

Harvest root tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Set up the qPCR reactions in a 96-well plate, including a no-template control and a no-reverse-transcriptase control.

-

Each reaction should contain the qPCR master mix, forward and reverse primers for the target gene (DAR2) or the reference gene, and the cDNA template.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative expression of DAR2 using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[5]

-

Experimental Workflows

Workflow for Investigating DAR2 Function in Root Meristem Size

Caption: A typical experimental workflow to elucidate the function of DAR2.

Conclusion

DA1-related protein 2 (DAR2) has emerged as a key regulatory component in the complex network controlling root meristem size in Arabidopsis thaliana. Its position at the intersection of the auxin and cytokinin signaling pathways highlights its importance in maintaining the balance between cell proliferation and differentiation. The quantitative data from mutant analysis, combined with detailed molecular and cellular biology protocols, provide a robust framework for further investigation into the precise mechanisms of DAR2 action. Understanding the role of DAR2 not only advances our fundamental knowledge of plant development but may also offer novel targets for the genetic improvement of crop root systems, with potential applications in agriculture and biotechnology. The methodologies and information presented in this guide are intended to facilitate future research in this exciting area.

References

- 1. DAR2 acts as an important node connecting cytokinin, auxin, SHY2 and PLT1/2 in root meristem size control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAR2 acts as an important node connecting cytokinin, auxin, SHY2 and PLT1/2 in root meristem size control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of Root Meristem Size by DA1-RELATED PROTEIN2 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.uri.edu [web.uri.edu]

- 5. 4.4. RNA Purification and Expression Analyses with Quantitative Real-Time PCR [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for DAR-2 Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, inflammation, and immune responses.[1] Its transient nature and low physiological concentrations present a significant challenge for accurate detection and quantification in living systems. Diaminorhodamine-2 (DAR-2) is a sensitive and specific fluorescent probe designed for the real-time imaging of nitric oxide in living cells. As a member of the diaminorhodamine family of dyes, this compound offers distinct advantages for live-cell imaging, including enhanced photostability and a favorable pH tolerance range compared to fluorescein-based probes.

These application notes provide a comprehensive guide to the use of this compound for live-cell imaging of nitric oxide. Detailed protocols for cell staining, quantitative data summarizing the probe's properties, and a visual representation of a key signaling pathway leading to NO production are included to facilitate the integration of this powerful tool into your research and drug discovery workflows.

Principle of Detection

The cell-permeable acetoxymethyl (AM) ester form of this compound readily diffuses across the plasma membrane of live cells. Once inside, intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant this compound molecule within the cell. In the presence of nitric oxide and oxygen, the non-fluorescent this compound is converted into a highly fluorescent triazole derivative.[2][3] This reaction forms the basis for the detection and quantification of intracellular NO, where the resulting fluorescence intensity is directly proportional to the amount of NO produced.

Data Presentation

The following table summarizes the key specifications and performance characteristics of this compound, providing a direct comparison with the commonly used fluorescein-based NO probe, DAF-2.

| Feature | This compound | DAF-2 | Reference(s) |

| Excitation Wavelength (max) | 562 nm | 491 nm | |

| Emission Wavelength (max) | 579 nm | 513 nm | |

| Form | Powder | Powder | |

| Molecular Weight | 472.58 g/mol | 446.41 g/mol | |

| Purity | >97% | >98% | |

| pH Sensitivity | Stable over a wide pH range (pH 4-12) | Optimal in neutral to slightly alkaline range | |

| Photostability | More photostable than fluorescein-based probes | Less photostable | |

| Cell Permeability | Yes (as AM ester) | Yes (as diacetate) | [3] |

| Detection Limit | In the nanomolar range | ~5 nM |

Signaling Pathway: Endothelial Nitric Oxide Synthase (eNOS) Activation

A primary source of nitric oxide in the vasculature is the enzymatic activity of endothelial nitric oxide synthase (eNOS). The following diagram illustrates the key signaling events leading to eNOS activation and subsequent NO production. Various stimuli, including vascular endothelial growth factor (VEGF) and shear stress from blood flow, can initiate this cascade.[4]

References

Optimizing Cellular Loading of Dar-2 Probe for Nitric Oxide Detection

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Dar-2 probe is a sensitive fluorescent indicator used for the detection of nitric oxide (NO) in living cells. As a diaminorhodamine-based probe, it offers a robust method for imaging and quantifying this critical signaling molecule. Proper loading of the this compound probe into cultured cells is paramount for achieving accurate and reproducible results. This document provides a detailed protocol and application notes to guide researchers in optimizing the loading concentration of the this compound probe for various cell culture applications.

The this compound probe is typically supplied as an acetoxymethyl (AM) ester, which allows it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, fluorescently responsive form of the probe within the cytosol. The fluorescence intensity of the activated probe is proportional to the concentration of nitric oxide.

Data Presentation: Recommended Loading Conditions

Optimizing the loading concentration and incubation time is critical to ensure sufficient intracellular probe concentration for a strong fluorescent signal, while minimizing potential cytotoxicity or artifacts from probe overexpression. The following table summarizes recommended starting concentrations and incubation times for this compound and related diaminorhodamine probes based on common practices for similar fluorescent indicators. It is crucial to note that these are starting points, and empirical validation for each specific cell type and experimental condition is highly recommended.

| Parameter | Recommended Range | Key Considerations |

| This compound AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light. Store desiccated at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |

| Final Loading Concentration | 1-10 µM | Start with a concentration in the middle of this range (e.g., 5 µM) and perform a titration to determine the optimal concentration for your specific cell line. Higher concentrations may lead to cytotoxicity or probe compartmentalization. |

| Incubation Time | 15-60 minutes | Longer incubation times may increase probe loading but can also lead to increased background fluorescence or off-target effects. A time-course experiment is recommended to determine the optimal incubation period. |

| Incubation Temperature | 37°C | Standard cell culture incubation temperature. In some cases, incubation at room temperature may reduce compartmentalization of the dye into organelles. |

| Cell Type | Variable | Different cell lines will have varying esterase activity and membrane permeability, affecting probe loading efficiency. Optimization is necessary for each new cell type. |

Experimental Protocols

This section provides a detailed step-by-step protocol for loading the this compound probe into cultured mammalian cells.

Materials:

-

This compound AM probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cultured mammalian cells in a suitable vessel (e.g., 96-well plate, chambered cover glass)

-

Serum-free cell culture medium (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)

-

Phosphate-Buffered Saline (PBS)

-

(Optional) Pluronic® F-127

-

(Optional) Probenecid

Protocol for Loading this compound AM into Cultured Cells:

-

Preparation of this compound AM Stock Solution:

-

Prepare a 1 to 5 mM stock solution of this compound AM in anhydrous DMSO.

-

Vortex briefly to ensure the probe is fully dissolved.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.

-

-

Preparation of Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound AM stock solution and allow it to come to room temperature.

-

Dilute the stock solution in serum-free medium to the desired final loading concentration (typically between 1-10 µM). For example, to make a 5 µM loading solution from a 1 mM stock, dilute 1:200.

-

(Optional): To aid in the dispersion of the water-insoluble AM ester, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.

-

(Optional): To prevent the efflux of the de-esterified probe from the cells, the anion-transport inhibitor probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Wash the cultured cells once with pre-warmed PBS.

-

Remove the PBS and add the prepared loading solution to the cells.

-

Incubate the cells at 37°C for 15-60 minutes in a CO2 incubator, protected from light. The optimal incubation time should be determined empirically.

-

-

Washing:

-

After incubation, remove the loading solution.

-

Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any extracellular probe. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

-

-

Imaging:

-

After the final wash, add fresh, pre-warmed medium to the cells.

-

The cells are now ready for fluorescence imaging to detect nitric oxide production. Excite the this compound probe at approximately 560 nm and measure the emission at around 575 nm.

-

Mandatory Visualizations

Signaling Pathway of this compound Probe Activation

Caption: Mechanism of this compound probe activation within a cultured cell.

Experimental Workflow for Optimizing this compound Loading

Caption: Workflow for determining the optimal loading conditions of this compound probe.

Application Notes and Protocols for Nitric Oxide Sensing using DAR-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Accurate detection and quantification of NO are essential for advancing research in these areas. Diaminorhodamine-2 (DAR-2) is a fluorescent probe designed for the detection of nitric oxide in biological systems. In its cell-permeable diacetate form (this compound DA), it readily enters living cells. This document provides detailed application notes and protocols for the use of this compound in nitric oxide sensing, with a focus on incubation time and temperature.

The detection mechanism of this compound relies on a two-step process. First, the non-fluorescent and cell-permeable this compound diacetate (this compound DA) is hydrolyzed by intracellular esterases to the cell-impermeable this compound. Subsequently, in the presence of nitric oxide and oxygen, this compound is converted into a highly fluorescent triazole derivative. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling its quantification.

Quantitative Data Summary

Optimizing incubation time and temperature is critical for achieving sensitive and reproducible results in nitric oxide detection assays using this compound. While the optimal conditions can be cell-type and experiment-dependent, the following table summarizes recommended incubation parameters based on protocols for this compound and closely related diaminorhodamine probes.

| Probe | Incubation Time | Incubation Temperature | Cell Type / System | Key Observations |

| This compound (general) | 30 - 60 minutes | 37°C | Mammalian Cells | Standard conditions for cell-based assays. |

| DAR-M AM | 30 - 60 minutes | 37°C | General Cell Culture | Recommended for intracellular NO detection.[1] |

| DAR-4M AM | 20 minutes | 37°C | PC12 Cells | For dye loading prior to imaging.[2] |

| DAR-4M | 30 - 35 minutes | Room Temperature | In vitro (cell-free) | For reaction with NO and DHA standards.[2] |

| DAF-2 DA | 60 seconds - 35 minutes | Not Specified | HUVEC Cells | Time-dependent increase in fluorescence observed.[3] |

Note: It is highly recommended to perform a pilot experiment to determine the optimal incubation time and temperature for your specific cell type and experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound DA in detecting intracellular nitric oxide.

Materials

-

This compound diacetate (this compound DA)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer

-

Cell culture medium

-

Cells of interest

-

Nitric oxide synthase (NOS) inducer (e.g., lipopolysaccharide and interferon-gamma) or NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control

-

NOS inhibitor (e.g., Nω-nitro-L-arginine methyl ester, L-NAME) or NO scavenger (e.g., carboxy-PTIO) for negative control

-

Fluorescence microscope or microplate reader

Protocol 1: In Situ NO Detection in Adherent Cells

-

Cell Seeding: Seed adherent cells on a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader assays or glass-bottom dishes for microscopy) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of this compound DA in anhydrous DMSO.

-

Prepare a working solution of 5-10 µM this compound DA by diluting the stock solution in serum-free medium or an appropriate buffer.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the this compound DA working solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.

-

NO Stimulation:

-

Add fresh pre-warmed culture medium containing the desired stimuli (e.g., NOS inducer or experimental compounds) to the cells.

-

Include positive and negative controls in parallel wells.

-

Incubate for the desired period to allow for NO production and reaction with the probe. This incubation time is experiment-specific and may need optimization.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at approximately 560 nm and emission at approximately 575 nm.

-

Protocol 2: NO Detection in Suspension Cells

-

Cell Preparation: Harvest suspension cells by centrifugation and wash them once with pre-warmed PBS. Resuspend the cells in pre-warmed serum-free medium or buffer at a concentration of 1 x 10⁶ cells/mL.

-

Reagent Preparation: Prepare this compound DA stock and working solutions as described in Protocol 1.

-

Cell Loading:

-

Add the this compound DA working solution to the cell suspension.

-

Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

-

-

Washing: Centrifuge the cells to pellet, remove the supernatant, and wash the cells twice with pre-warmed PBS.

-

NO Stimulation:

-

Resuspend the cells in fresh pre-warmed culture medium containing the desired stimuli.

-

Incubate as required for your experiment.

-

-

Fluorescence Measurement: Transfer the cell suspension to a suitable plate or cuvette and measure the fluorescence as described in Protocol 1.

Important Considerations

-

Photostability: Rhodamine-based dyes like this compound are generally more photostable than fluorescein-based probes. However, it is always advisable to protect the probe and stained cells from light as much as possible to prevent photobleaching.

-